

An In-depth Technical Guide to the Molecular Structure of 2-Oxocyclopentanecarboxylic Acid

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Compound of Interest

Compound Name: 2-Oxocyclopentanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analysis of **2-Oxocyclopentanecarboxylic acid**. The information is curated for professionals in research and development, with a focus on data-driven insights and detailed experimental methodologies.

Core Molecular Characteristics

2-Oxocyclopentanecarboxylic acid, with the IUPAC name 2-oxocyclopentane-1-carboxylic acid, is a cyclic keto acid. Its fundamental molecular and physical properties are summarized below.

Property	Value	Reference
Chemical Formula	C ₆ H ₈ O ₃	[1]
Molecular Weight	128.13 g/mol	[1]
CAS Number	50882-16-1	[1]
SMILES String	O=C(C1C(CCC1)=O)O	[1]
Appearance	Predicted to be a solid or liquid.	
Solubility	Soluble in polar organic solvents.	

Keto-Enol Tautomerism: A Key Structural Feature

A significant aspect of **2-Oxocyclopentanecarboxylic acid**'s chemistry is its existence in a keto-enol tautomeric equilibrium in solution. The keto form is in equilibrium with its enol tautomer. The position of this equilibrium and the kinetics of interconversion are crucial for its reactivity and potential biological activity.

Quantitative Data on Tautomerism

The equilibrium and acidity constants for the keto-enol system of **2-Oxocyclopentanecarboxylic acid** in aqueous solution have been determined experimentally. [2] These values are critical for understanding the behavior of the molecule in biological and chemical systems.

Parameter	Symbol	Value
Acidity Constant of the Keto Form (Carboxylic Acid)	$pK_{a,K}$	3.67
Acidity Constant of the Enol Form (Carboxylic Acid)	$pK_{a,E}$	4.16
Keto-Enol Equilibrium Constant (Unionized)	pK_e	2.51
Keto-Enol Equilibrium Constant (Ionized)	pK'_e	3.00

Signaling Pathway of Keto-Enol Tautomerism

The tautomerization can be catalyzed by both acid and base. The following diagram illustrates the equilibrium between the keto and enol forms.



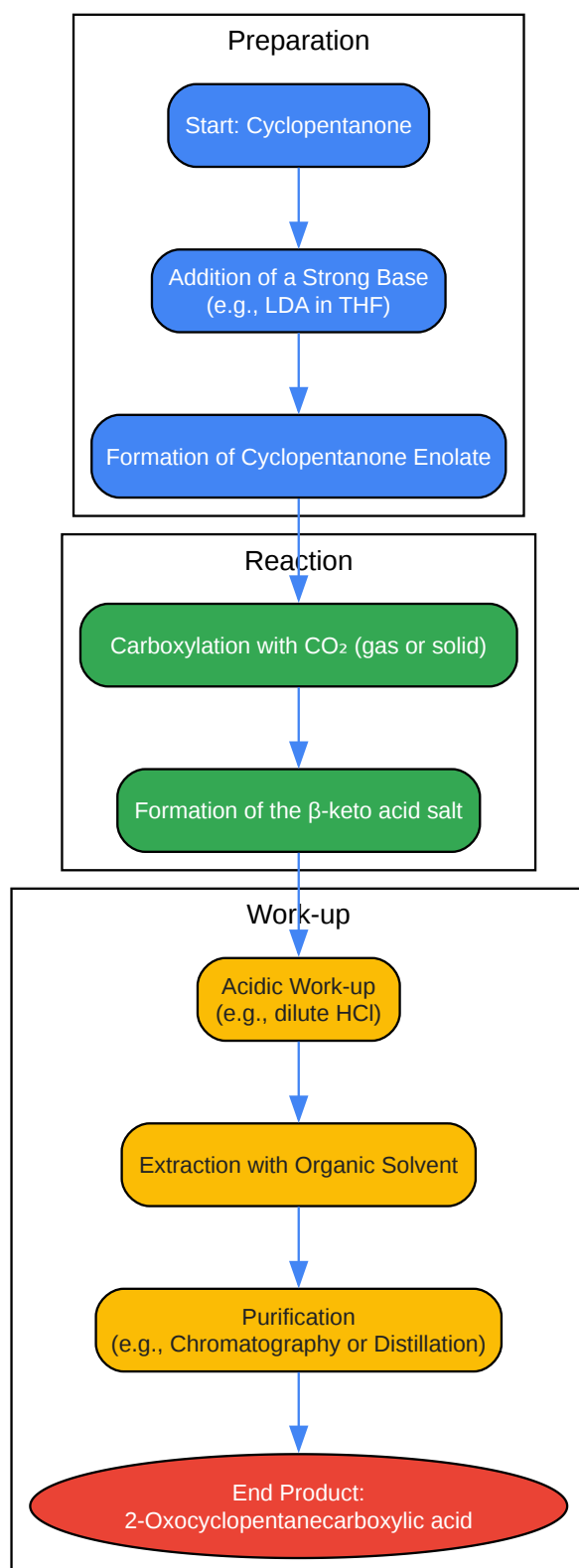
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Keto-Enol Tautomerism Equilibrium

Experimental Protocols

Synthesis of 2-Oxocyclopentanecarboxylic Acid (Generalized Protocol)

While a specific detailed protocol for the synthesis of **2-Oxocyclopentanecarboxylic acid** is not readily available in the reviewed literature, a common method for the synthesis of β -keto acids is the carboxylation of the corresponding ketone.[3] The following is a generalized experimental workflow based on this principle.



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Generalized Synthesis Workflow

Methodology:

- **Enolate Formation:** Cyclopentanone is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to form the lithium enolate of cyclopentanone.
- **Carboxylation:** Carbon dioxide, either as a gas bubbled through the solution or as solid dry ice, is introduced into the reaction mixture. The enolate attacks the carbon dioxide to form the lithium salt of **2-oxocyclopentanecarboxylic acid**.
- **Work-up and Purification:** The reaction is quenched with an aqueous acid solution (e.g., 1M HCl) to protonate the carboxylate. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation.

Study of Keto-Enol Tautomerism via Flash Photolysis

The kinetics of the ketonization of the enol of **2-Oxocyclopentanecarboxylic acid** can be studied using flash photolysis.^[2] This technique allows for the rapid generation of the enol form and subsequent monitoring of its decay back to the more stable keto form.

Experimental Setup:

A typical flash photolysis setup involves a "pump" light source to initiate the photochemical reaction and a "probe" light source to monitor the changes in the sample's absorbance over time.^{[4][5]}

Methodology:

- **Precursor Synthesis:** A suitable precursor that generates the enol of **2-Oxocyclopentanecarboxylic acid** upon photolysis is synthesized. For instance, 2-diazocyclohexane-1,3-dione can be used, which upon flash photolysis, generates a ketene that rapidly hydrates to form the desired enol.^[2]

- **Sample Preparation:** The precursor is dissolved in an aqueous solution of known pH and ionic strength.
- **Flash Photolysis:** The sample is subjected to a short, high-energy pulse of light (the "pump") from a flash lamp or a laser. This initiates the photochemical decomposition of the precursor and the formation of the enol.
- **Transient Absorption Measurement:** The change in absorbance of the sample at a specific wavelength (where the enol has a characteristic absorption) is monitored over time using a continuous "probe" light source and a detector (e.g., a photomultiplier tube).
- **Data Analysis:** The decay of the transient absorption signal corresponds to the ketonization of the enol. The rate constants for this process can be determined by fitting the kinetic data to an appropriate rate law.

Spectroscopic Characterization (Predicted)

Direct experimental spectra for **2-Oxocyclopentanecarboxylic acid** are not widely available. The following are predicted spectroscopic characteristics based on the functional groups present and data from related compounds such as its esters.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10-12	Singlet	1H	Carboxylic acid proton (-COOH)
~3.0-3.5	Multiplet	1H	Methine proton alpha to both carbonyls (C1)
~2.0-2.5	Multiplet	4H	Methylene protons on the cyclopentane ring
~1.8-2.0	Multiplet	2H	Methylene protons on the cyclopentane ring

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Assignment
> 200	Ketone carbonyl carbon (C=O)
~170-180	Carboxylic acid carbonyl carbon (-COOH)
~45-55	Methine carbon alpha to both carbonyls (C1)
~20-40	Methylene carbons of the cyclopentane ring

Infrared (IR) Spectroscopy (Predicted)

Frequency (cm^{-1})	Intensity	Assignment
2500-3300	Broad	O-H stretch of carboxylic acid
~1740-1760	Strong	C=O stretch of the ketone
~1700-1720	Strong	C=O stretch of the carboxylic acid
~1200-1300	Strong	C-O stretch of the carboxylic acid

This guide provides a foundational understanding of the molecular structure and key chemical properties of **2-Oxocyclopentanecarboxylic acid**. The detailed information on its keto-enol tautomerism offers a starting point for further research into its reactivity and potential applications in drug development and organic synthesis.

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